molecular formula C9H15FN2O B7025312 3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide

Cat. No.: B7025312
M. Wt: 186.23 g/mol
InChI Key: NMOQPGJNSUXUNQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable azetidine precursor is reacted with a fluoroalkylating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the presence of a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted azetidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of azetidine oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide
  • 3-bromo-N-(3-methylbut-3-enyl)azetidine-1-carboxamide
  • 3-iodo-N-(3-methylbut-3-enyl)azetidine-1-carboxamide

Uniqueness

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(3-methylbut-3-enyl)azetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c1-7(2)3-4-11-9(13)12-5-8(10)6-12/h8H,1,3-6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOQPGJNSUXUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCNC(=O)N1CC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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